Coenzyme F430 - 73145-13-8

Coenzyme F430

Catalog Number: EVT-1566345
CAS Number: 73145-13-8
Molecular Formula: C42H51N6NiO13+
Molecular Weight: 906.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Coenzyme F430 is primarily sourced from methanogenic archaea, where it is synthesized through a series of enzymatic reactions. It belongs to the class of modified tetrapyrroles, which are characterized by their cyclic structures and metal ion coordination. The classification of coenzyme F430 within the broader category of coenzymes highlights its role in biochemical reactions as a necessary component for enzymatic activity .

Synthesis Analysis

Methods and Technical Details

The biosynthesis of coenzyme F430 involves several key enzymatic steps catalyzed by a series of enzymes designated as CfbA through CfbE. The process begins with sirohydrochlorin, which undergoes modifications to form coenzyme F430. Notably, the incorporation of nickel ions is critical during the synthesis, as nickel is essential for the function of the resulting coenzyme .

  1. Initial Formation: The first step involves the conversion of sirohydrochlorin into an intermediate compound through the action of CfbA.
  2. Modification Steps: Subsequent enzymes (CfbB to CfbE) facilitate further transformations, including reduction and cyclization processes.
  3. Final Product: The end product is coenzyme F430, characterized by its unique hydroporphinoid structure.

Analytical methods such as high-performance liquid chromatography coupled with mass spectrometry are employed to monitor these reactions and confirm the identity of intermediates and final products .

Molecular Structure Analysis

Structure and Data

The molecular structure of coenzyme F430 features a complex arrangement typical of hydroporphinoids, with a central nickel ion coordinated within a macrocyclic framework. The empirical formula can be represented as C42H56N8NiC_{42}H_{56}N_{8}Ni, with a molecular weight of approximately 917 Da .

  • Key Structural Features:
    • Nickel ion coordination
    • Modified tetrapyrrole backbone
    • Presence of various functional groups contributing to its reactivity

Spectroscopic techniques such as ultraviolet-visible spectroscopy provide insights into the electronic transitions within the molecule, while nuclear magnetic resonance spectroscopy aids in elucidating specific structural characteristics .

Chemical Reactions Analysis

Reactions and Technical Details

Coenzyme F430 participates in critical biochemical reactions, particularly in methanogenesis. The primary reaction involving coenzyme F430 occurs during the reduction of methyl coenzyme M:

Methyl CoM+Coenzyme F430Methane+CoM\text{Methyl CoM}+\text{Coenzyme F430}\rightarrow \text{Methane}+\text{CoM}

This reaction is facilitated by methyl coenzyme M reductase, which utilizes the unique properties of coenzyme F430 to catalyze the formation of methane from methyl-CoM .

  • Mechanistic Insights: Two proposed mechanisms involve either an organometallic methyl-Ni(III) intermediate or the generation of a methyl radical, highlighting the versatility of coenzyme F430 in facilitating this transformation .
Mechanism of Action

Process and Data

The mechanism by which coenzyme F430 acts involves its role as an electron carrier during the reduction process. When bound to methyl coenzyme M reductase, it accepts electrons from substrates and facilitates their transfer to produce methane:

  1. Electron Transfer: Coenzyme F430 accepts electrons from methyl groups.
  2. Formation of Methane: The transfer leads to the cleavage of carbon-sulfur bonds in methyl-CoM, resulting in methane production.

Research indicates that the nickel center plays a pivotal role in stabilizing reaction intermediates and enabling efficient electron transfer during catalysis .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Coenzyme F430 exhibits several notable physical and chemical properties that contribute to its functionality:

  • Color: It appears as a dark violet pigment due to its unique electronic structure.
  • Solubility: Soluble in organic solvents like methanol but less soluble in water.
  • Stability: Relatively stable under anaerobic conditions but sensitive to oxidation.

Analytical techniques such as mass spectrometry confirm its molecular weight and structural integrity under various conditions .

Applications

Scientific Uses

Coenzyme F430 has significant applications in scientific research, particularly in studies related to microbiology, biochemistry, and environmental science:

  • Methanogenesis Studies: It serves as a model compound for understanding methane production pathways in anaerobic microorganisms.
  • Biocatalysis Research: Investigations into its enzymatic functions contribute to biocatalysis applications where methane production or reduction processes are desired.
  • Environmental Monitoring: Techniques for quantifying coenzyme F430 can be employed as diagnostic tools for assessing methanogenic activity in environmental samples .
Introduction to Coenzyme F430

Historical Discovery and Nomenclature

The discovery of coenzyme F430 emerged from pioneering investigations into methanogenic biochemistry during the late 1970s. In 1978, Gunsalus and Wolfe observed a yellow, nickel-containing compound in cell extracts of Methanobacterium thermoautotrophicum that exhibited a distinctive UV-visible absorption maximum at 430 nm. This chromophoric property directly inspired its designation as Factor 430 (F430). Initial purification attempts revealed significant challenges due to the compound's oxygen sensitivity and structural heterogeneity [4].

A major breakthrough occurred in 1982 when Ellefson, Whitman, and Wolfe definitively established F430 as the prosthetic group of methyl-coenzyme M reductase, the enzyme responsible for methane formation. Structural elucidation required a collaborative international effort, culminating in the mid-1980s when the laboratories of Pfaltz, Eschenmoser, and Thauer determined its complete structure using advanced spectroscopic techniques and chemical derivatization. They identified F430 as a hydroporphinoid nickel complex with a characteristic γ-lactam ring (E-ring) and a carbocyclic F-ring, classifying it as a corphin – a tetrapyrrole structure more reduced than porphyrins or corrins [3] [4] [9].

Early structural studies also revealed that protein-free F430 extracted from Methanobacterium thermoautotrophicum predominantly exists as two C12-C13 epimers (designated F430 and 12,13-diepi-F430) due to the stereochemical lability at these peripheral positions. X-ray absorption spectroscopy demonstrated that these epimers adopt distinct coordination geometries: the native F430 isomer exhibits six-coordinate nickel with longer Ni-ligand bonds (~2.1 Å), while the diepimer adopts a square-planar, four-coordinate structure with shorter bonds (~1.9 Å). This structural plasticity significantly influences the cofactor's spectral properties and potentially its reactivity [4].

Table 1: Key Historical Milestones in F430 Research

YearDiscoveryKey ResearchersSignificance
1978Identification of yellow nickel chromophore with λmax 430 nmGunsalus and WolfeInitial discovery and naming of Factor 430 (F430)
1982Identification as prosthetic group of methyl-coenzyme M reductase (MCR)Ellefson, Whitman, WolfeEstablished F430's enzymatic role in methanogenesis
1985Elucidation of core corphin structure and stereochemical heterogeneityPfaltz, Eschenmoser, ThauerRevealed unique tetrapyrrole architecture and epimerization
2016-2017Complete biosynthetic pathway elucidatedMansoorabadi; Warren/Layer groupsIdentified enzymes CfbABCDE catalyzing F430 assembly from sirohydrochlorin
2024Molecular dynamics simulations of MCR with modified F430 variantsRecent ResearchExplored structural adaptations for methylthio-F430 in ANME enzymes

Structural Classification as a Nickel-Containing Tetrapyrrole

Coenzyme F430 belongs to the tetrapyrrole family of cofactors, which includes hemes, chlorophylls, siroheme, and vitamin B₁₂. However, it is distinguished by its unparalleled degree of saturation – it is the most reduced tetrapyrrole known in nature. Its core structure, a pentamethyl ester (F430-M5), reveals a macrocyclic ring system comprising four pyrrole rings (A-D) fused with two additional rings: a γ-lactam (E-ring) and a keto-containing carbocyclic ring (F-ring). This arrangement creates the characteristic corphin ligand system that provides a unique coordination environment for nickel [2] [3].

The nickel ion resides at the center of the macrocycle and displays variable coordination geometry depending on its oxidation state:

  • Ni(II) state (resting state): Typically exhibits six-coordinate octahedral geometry. Axial ligands often include water molecules or protein-derived residues, while the equatorial plane is defined by the four pyrrolic nitrogen atoms.
  • Ni(I) state (catalytically active state): Adopts a five-coordinate square-pyramidal geometry. This paramagnetic state features a vacant coordination site essential for substrate binding, particularly for methyl-coenzyme M (CH₃-S-CoM) [5] [9].

F430 displays characteristic spectral properties directly linked to its structure and nickel oxidation state:

  • UV-Visible Spectroscopy: Ni(II)-F430 shows a Soret-like band at ~430 nm (ε ≈ 23,300 M⁻¹cm⁻¹) and a broad α/β band around 580 nm in aqueous solution. Reduction to Ni(I)-F430 shifts the absorption maximum to ~380 nm with a distinct green color.
  • Electron Paramagnetic Resonance (EPR): The Ni(I) state exhibits a complex EPR signal with g-values (gz = 2.250, gy = 2.140, gx = 2.010) reflecting the anisotropic electronic environment of the d⁹ nickel ion within the corphin macrocycle [5] [9].

Table 2: Structural and Functional Comparison of Key Biological Tetrapyrroles

TetrapyrroleMetal IonCore StructureDegree of ReductionPrimary Biological Function
Coenzyme F430Nickel (Ni)Corphin (with lactam E and carbocyclic F rings)Highest (17 double bonds)Methanogenesis / Anaerobic methane oxidation
Heme bIron (Fe)PorphyrinLow (11 conjugated double bonds)Oxygen transport, electron transfer, catalysis
Chlorophyll aMagnesium (Mg)ChlorinModerate (13-15 double bonds)Photosynthesis (light harvesting & charge separation)
Vitamin B₁₂Cobalt (Co)CorrinHigh (14 double bonds)Methyl transfer, isomerization
SirohemeIron (Fe)IsobacteriochlorinHigh (16 double bonds)Sulfite/nitrite reduction

Biological Significance in Methanogenesis and Anaerobic Methane Oxidation

Coenzyme F430 is indispensable for methanogenesis, the biological process responsible for approximately 1 billion tons of global methane emissions annually. It serves as the catalytic center of methyl-coenzyme M reductase (MCR), the enzyme catalyzing the terminal step in all known methanogenic pathways (hydrogenotrophic, acetoclastic, methylotrophic):CH₃-S-CoM + HS-CoB → CH₄ + CoB-S-S-CoMHere, the Ni(I) state of F430 initiates a radical mechanism by homolytically cleaving the C-S bond of methyl-coenzyme M (CH₃-S-CoM), generating a transient methyl radical and Ni(II)-bound thiolate. The methyl radical abstracts a hydrogen atom from coenzyme B (HS-CoB), forming methane (CH₄) and a thiyl radical (•S-CoB), which subsequently recombines with the Ni(II)-bound CoM-thiolate to yield the heterodisulfide product (CoM-S-S-CoB). Crucially, Ni(I) is regenerated in this final step [3] [5] [9].

Beyond methanogenesis, F430 plays an equally critical role in the reverse process – the anaerobic oxidation of methane (AOM). This process, performed by ANME archaea in syntrophy with sulfate-reducing bacteria, consumes an estimated 90% of oceanic methane before it reaches the atmosphere:CH₄ + CoB-S-S-CoM → CH₃-S-CoM + HS-CoBRemarkably, ANME groups utilize distinct structurally modified variants of F430. ANME-1 archaea express MCR containing 172-methylthio-F430 (mtF430), where a methylthio group (-SCH₃) replaces the hydrogen at C172 of the carbocyclic F-ring. This modification necessitates a key amino acid substitution in the MCR active site: a valine residue replaces the conserved glutamine found in methanogenic MCRs, creating space to accommodate the bulkier methylthio group. Recent molecular dynamics simulations confirm that this Val/Gln substitution is crucial for maintaining proper substrate positioning (methyl-coenzyme M and coenzyme B) when mtF430 is bound [1] [6].

Furthermore, multiple F430 structural variants (at least nine distinct forms) have been identified across methanogens and ANME through liquid chromatography-high-resolution mass spectrometry (LC-HRMS). These include:

  • F430-3: Identified in Methanocaldococcus jannaschii and Methanococcus maripaludis, featuring a 3-mercaptopropionate moiety forming a thioether linkage followed by cyclization (mass increase of 103.9913 Da corresponding to C₃H₄O₂S).
  • F430-5/F430-6: Oxidized derivatives arising from oxidation of the propionic acid side chain on pyrrole ring B in canonical F430 and mtF430, respectively, detected in both methanogens and methanotrophs.
  • F430-4: A potential abiotic oxidative product of F430.
  • F430-7, F430-8, F430-9, F430-10: Modifications likely involving sulfoxidation, ketone formation, and hydroxylation at positions 172/173 [1].

The functional significance of most variants remains under investigation, but their occurrence suggests potential regulatory roles, enzyme-specific adaptations, or biosynthetic intermediates/degradation products. Crucially, epimerization at C12/C13 represents the primary degradation pathway of free F430 in anoxic sediments. Kinetic studies demonstrate that epimerization rates are highly temperature-dependent, with the half-life of native F430 decreasing dramatically from ~304 days at 4°C to merely 11 hours at 60°C. This rapid degradation under physiological conditions implies that F430 detected in environmental samples (e.g., marine sediments below the sulfate reduction zone) predominantly originates from living methanogenic cells rather than accumulated fossil cofactor, validating its use as a function-specific biomarker for active methanogenesis [7].

Table 3: Naturally Occurring Structural Variants of Coenzyme F430

VariantStructural ModificationOrganismal OccurrenceProposed Role/Origin
F430 (Native)NoneUniversal in methanogensCatalytic cofactor in MCR for methanogenesis
mtF430 (F430-2)Methylthio (-SCH₃) group at C172ANME-1 archaeaCatalytic cofactor in MCR for anaerobic methane oxidation
F430-3Addition of 3-mercaptopropionate moiety (C₃H₄O₂S)Methanocaldococcus jannaschii, Methanococcus maripaludisUnknown; first modified F430 in methanogens
F430-4Unidentified; Mass shift suggests oxidative productVariousPotential abiotic oxidation product
F430-5Oxidation of propionic acid chain on ring B (from F430)Methanogens & ANMEOxidation product or specific variant
F430-6Oxidation of propionic acid chain on ring B (from mtF430)Methanogens & ANMEOxidation product or specific variant
F430-7Sulfoxide formationMethanogens & ANMEOxidation product
17,172-dimethyl-F430Methyl groups at C17 and C172Ethane-oxidizing archaea (Ca. Ethanoperedens)Proposed cofactor for anaerobic ethane oxidation
12,13-diepi-F430Epimerization at C12 and C13Extracts; SedimentsMajor degradation product in anoxic environments

Properties

CAS Number

73145-13-8

Product Name

Coenzyme F430

IUPAC Name

3-[(19Z)-5-(2-amino-2-oxoethyl)-4,22-bis(2-carboxylatoethyl)-18,29-bis(carboxylatomethyl)-5,23-dimethyl-14-oxido-25-oxo-9,26,27,28,30-pentazaheptacyclo[19.5.1.13,6.18,11.116,19.01,23.010,15]triaconta-6(30),9,14,16(28),19,21(27)-hexaen-17-yl]propanoate;hydron;nickel(2+)

Molecular Formula

C42H51N6NiO13+

Molecular Weight

906.6 g/mol

InChI

InChI=1S/C42H52N6O13.Ni/c1-40(16-30(43)50)22(5-9-33(54)55)27-15-42-41(2,17-31(51)48-42)23(6-10-34(56)57)26(47-42)13-24-20(11-35(58)59)19(4-8-32(52)53)39(45-24)37-28(49)7-3-18-21(12-36(60)61)25(46-38(18)37)14-29(40)44-27;/h13,18-23,25,27,49H,3-12,14-17H2,1-2H3,(H2,43,50)(H,48,51)(H,52,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61);/q;+2/p-1/b24-13-;

InChI Key

CHVWTBUDWUYSFF-QFPZOENFSA-M

SMILES

[H+].[H+].[H+].[H+].[H+].CC12CC(=O)NC13CC4C(C(C(=N4)CC5C(C6CCC(=C(C6=N5)C7=NC(=CC(=N3)C2CCC(=O)[O-])C(C7CCC(=O)[O-])CC(=O)[O-])[O-])CC(=O)[O-])(C)CC(=O)N)CCC(=O)[O-].[Ni+2]

Synonyms

coenzyme F430
CoF430
F(430)
factor F430
factors F430
nickel porphinoid

Canonical SMILES

[H+].[H+].[H+].[H+].[H+].CC12CC(=O)NC13CC4C(C(C(=N4)CC5C(C6CCC(=C(C6=N5)C7=NC(=CC(=N3)C2CCC(=O)[O-])C(C7CCC(=O)[O-])CC(=O)[O-])[O-])CC(=O)[O-])(C)CC(=O)N)CCC(=O)[O-].[Ni+2]

Isomeric SMILES

[H+].[H+].[H+].[H+].[H+].CC12CC(=O)NC13CC4C(C(C(=N4)CC5C(C6CCC(=C(C6=N5)C7=N/C(=C\C(=N3)C2CCC(=O)[O-])/C(C7CCC(=O)[O-])CC(=O)[O-])[O-])CC(=O)[O-])(C)CC(=O)N)CCC(=O)[O-].[Ni+2]

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